Glucoisovitexin

Description

Properties

IUPAC Name |

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTTXGQDIROLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60767-80-8 |

Source

|

| Record name | Isovitexin 2''-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Comprehensive Technical Guide: Glucoisovitexin (Isovitexin 2''-O-β-D-glucoside)

[1][2][3][4][5]

Executive Summary & Nomenclature Resolution

Glucoisovitexin is a flavonoid

Critical Nomenclature Note: In scientific literature, the term "Glucoisovitexin" can be ambiguous. It is imperative to distinguish between:

-

Isovitexin 2''-O-glucoside (The primary subject of this guide; often synonymous with Meloside A).[1][2][3][4][5][7]

-

Isovitexin 4'-O-glucoside (Known as Isosaponarin).[1][2][3][4][5]

-

Isovitexin 7-O-glucoside (Known as Saponarin).[1][2][3][4][5][8]

This guide focuses on the 2''-O-isomer (CAS 60767-80-8) , a bioactive marker found in Gentiana, Microcos, and Ziziphus species.[1][2][3][4][5]

Chemical Structure & Molecular Architecture[1][2][3][4][5]

Structural Hierarchy

The molecule is built upon three distinct structural domains:

-

Aglycone Scaffold: Apigenin (5,7,4'-trihydroxyflavone).[2][3][4][5]

-

Primary Glycosylation (

-Linkage): A -

Secondary Glycosylation (

-Linkage): A second

Physicochemical Properties Data

| Property | Value | Notes |

| IUPAC Name | 6-[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Molecular Formula | ||

| Molecular Weight (Avg) | 594.52 g/mol | Useful for molarity calc.[1][2][3][4][5][6] |

| Monoisotopic Mass | 594.15847 Da | Essential for HR-MS settings.[1][2][3][4][5] |

| CAS Number | 60767-80-8 | Specific to 2''-isomer.[1][2][3][4][5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[2][3][4][5] | Poor water solubility (cold).[2][3][4][5] |

| UV Maxima ( | ~270 nm (Band II), ~335 nm (Band I) | Typical of apigenin derivatives.[1][2][3][5] |

Structural Visualization (Connectivity)

The following diagram illustrates the logical connectivity of the Glucoisovitexin molecule, highlighting the critical 2''-linkage that differentiates it from other isomers.

Figure 1: Structural connectivity of Glucoisovitexin showing the stable C-glycosidic link and the labile O-glycosidic extension.[1][2][3][4][5]

Analytical Characterization Protocols

Mass Spectrometry (LC-MS/MS) Profiling

Differentiation of

Fragmentation Logic:

-

Precursor Ion:

(Negative Mode).[1][2][3][4][5] -

Primary Loss (O-Glycoside): The terminal glucose at 2'' is

-linked and cleaves easily.[1][2][3][4][5] -

Secondary Loss (C-Glycoside): The C6-glucose does not cleave as a neutral loss of 162.[1][2][3][4][5] Instead, it undergoes cross-ring cleavages of the sugar moiety.[2][3][4][5]

Experimental Protocol (Q-TOF MS):

-

Collision Energy: Ramp 20–40 eV to observe sequential losses.

-

Validation: Absence of a direct

(Apigenin aglycone) peak at low energy confirms the core is a

Figure 2: MS/MS fragmentation pathway distinguishing the labile O-glucose from the stable C-glucose core.[1][2][3][4][5]

NMR Spectroscopy Identification

NMR is the definitive method to resolve the 2''-O-glucoside from the 4'-O-glucoside (Isosaponarin).[1][2][3][4][5]

Key Diagnostic Signals (DMSO-

-

Anomeric Protons:

-

The "Glycosylation Shift":

-

In Isovitexin , the H-2'' proton appears upfield.[1][2][3][4][5]

-

In Glucoisovitexin (2''-O-sub) , the H-2'' proton of the inner glucose is deshielded (shifted downfield) by ~0.5–1.0 ppm due to the glycosylation effect.[1][2][3][4][5]

-

Verification: HMBC correlation between H-1''' (terminal glucose) and C-2'' (inner glucose).[1][2][3][4][5]

-

Protocol for Isomer Verification:

Biological Context & Applications

Glucoisovitexin acts as a potent antioxidant and anti-inflammatory agent.[1][2][3][4][5][6] Its unique C-glycosidic bond confers higher metabolic stability against hydrolysis by

References

Sources

- 1. isovitexin 2''-O-beta-D-glucoside | C27H30O15 | CID 9916590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Isovitexin (FDB000614) - FooDB [foodb.ca]

- 3. Isovitexin | C21H20O10 | CID 162350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isovitexin 2''-O-glucoside | C27H30O15 | CID 185995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucoisovitexin | C27H30O15 | CID 323971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 60767-80-8: Isovitexin 2′′-O-glucoside | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isovitexin - Wikipedia [en.wikipedia.org]

- 9. Isovitexin 6''-O-Glucoside | C27H30O15 | CID 10603568 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Glucoisovitexin: Botanical Sources, Isolation, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucoisovitexin, a C-glycosylflavone, is a phytochemical of growing interest within the pharmaceutical and nutraceutical industries due to its significant therapeutic potential, particularly its antioxidant and anti-inflammatory properties. This guide provides a technical overview of the principal botanical sources of glucoisovitexin, outlines robust methodologies for its extraction and purification, details analytical techniques for its characterization, and explores its pharmacological significance. By synthesizing current scientific literature, this document serves as a comprehensive resource for researchers aiming to harness the potential of this promising natural compound.

Introduction to Glucoisovitexin (GIV)

Glucoisovitexin is an apigenin-based flavonoid, specifically a C-glycoside. Unlike more common O-glycosides, the sugar moiety in C-glycosylflavones is attached directly to the flavonoid's aglycone core via a stable carbon-carbon bond. This structural feature confers enhanced chemical stability, making compounds like glucoisovitexin more resistant to enzymatic and acidic hydrolysis in the gastrointestinal tract, which can lead to improved bioavailability.

Chemically, glucoisovitexin is isovitexin-X"-O-glucoside, where isovitexin (apigenin-6-C-glucoside) is further glycosylated. Its robust structure and significant bioactivities, including potent antioxidant and anti-inflammatory effects, position it as a high-value target for drug discovery and development.

Prominent Botanical Sources of Glucoisovitexin

A survey of phytochemical literature reveals that glucoisovitexin and its parent compound, isovitexin, are concentrated in a select number of plant families. The most commercially and scientifically relevant sources are the Passifloraceae and Poaceae families.

Key Species and Comparative Analysis

The concentration of glucoisovitexin can vary significantly based on the plant species, cultivar, part of the plant used (leaves, flowers, seeds), and growing conditions.[1]

| Plant Family | Species | Common Name | Plant Part(s) | Reported Bioactive(s) | Key Findings & References |

| Passifloraceae | Passiflora incarnata, P. edulis, P. mixta | Passionflower | Leaves, Stems | Isovitexin, Vitexin, Schaftoside | Passiflora species are among the richest and most studied sources of C-glycosylflavones.[2][3] P. mixta has shown particularly high levels of vitexin (an isomer).[4] The profile can vary, with some chemotypes being dominated by isovitexin.[1] |

| Poaceae | Triticum aestivum | Wheat | Germ, Leaves | Apigenin di-C-glycosides | Wheat germ and young leaves are a significant source of C-glycosyl flavones.[5] |

| Poaceae | Avena sativa | Oat | Green aerial parts, Grains | Saponins, Flavone Glycosides | Green oat extracts are noted for psychoactive phytochemicals.[6] Oats are a valuable source of various bioactive molecules, including flavone glycosides, contributing to their health benefits.[7][8] |

| Poaceae | Hordeum vulgare | Barley | Grain | β-glucan, Phenolic compounds | Barley is a well-known cereal crop containing a variety of health-promoting compounds.[9][10] |

| Moraceae | Ficus microcarpa | Chinese Banyan | Leaves | Orientin, Isovitexin, Vitexin | The leaves have been successfully used for the preparative isolation of several flavone C-glycosides, including isovitexin.[11][12] |

In-Depth Profile of Premier Sources

-

Passionflower (Passiflora spp.): Traditionally used for its anxiolytic and sedative properties, the therapeutic effects of passionflower are largely attributed to its rich flavonoid content.[3] The leaves and stems are the primary materials for extraction. The complexity of the flavonoid profile in Passiflora necessitates precise analytical methods to differentiate between various glycosides like vitexin, isovitexin, orientin, and their derivatives.[2][13]

-

Cereals (Triticum aestivum, Avena sativa): While known for their nutritional value, cereals like wheat and oats are also valuable sources of flavonoids.[7][14][15] In wheat, these compounds are concentrated in the germ and young leaves.[5] Green oat extracts, derived from the aerial parts of the plant before grain maturity, are particularly noted for their unique phytochemical profile.[6][16]

Extraction and Purification Workflows

The isolation of high-purity glucoisovitexin from plant biomass is a multi-step process that requires careful optimization. The stability of the C-glycosidic bond allows for more robust extraction conditions compared to O-glycosides.

Principles of Extraction and Purification

The primary goal is to efficiently extract flavonoids from the plant matrix while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids. The polarity of C-glycosylflavones makes them soluble in polar solvents.

-

Solvent Selection: Aqueous ethanol (e.g., 70-80% EtOH) is highly effective.[11][17] It provides a good balance of polarity to extract the target molecules while leaving behind highly non-polar compounds. The causality here is that the hydroxyl groups of ethanol and water can form hydrogen bonds with the sugar moieties of the flavonoid, facilitating solubilization.

-

Extraction Method: Maceration is simple but less efficient. Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are preferred in a laboratory setting as they enhance solvent penetration into the plant tissue through cavitation and thermal effects, respectively, reducing extraction time and solvent consumption.

-

Purification Strategy: Post-extraction, the crude extract requires purification. A common and effective strategy involves sequential liquid-liquid partitioning followed by column chromatography. Macroporous resins are particularly effective for the initial enrichment of flavonoids from crude extracts.[18][19] Final polishing steps often employ preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to achieve high purity (>95%).[11][12]

Step-by-Step Laboratory Protocol: Extraction and Enrichment

This protocol describes a self-validating system for obtaining a flavonoid-rich fraction from dried Passiflora incarnata leaves.

-

Biomass Preparation: Dry the plant leaves at 40-50°C and grind them into a fine powder (40-60 mesh) to maximize the surface area for extraction.[5][11]

-

Primary Extraction:

-

Macerate 100 g of powdered biomass in 1 L of 75% ethanol.[11]

-

Agitate continuously for 24 hours at room temperature.

-

Filter the mixture through Whatman No. 1 paper. Repeat the extraction on the solid residue two more times to ensure exhaustive extraction.

-

Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at <50°C to obtain the crude extract.

-

-

Liquid-Liquid Partitioning (Defatting):

-

Suspend the crude extract in 500 mL of distilled water.

-

Perform sequential partitioning in a separatory funnel with an equal volume of n-hexane (to remove lipids and chlorophyll), followed by ethyl acetate (to extract flavonoids and other moderately polar compounds).

-

Collect and concentrate the ethyl acetate fraction, as it will contain the highest concentration of C-glycosylflavones.

-

-

Macroporous Resin Chromatography (Enrichment):

-

Prepare a column with a suitable macroporous resin (e.g., HPD100).[19]

-

Dissolve the dried ethyl acetate fraction in a minimal amount of 10% ethanol and load it onto the pre-equilibrated column.

-

Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

-

Elute the flavonoid fraction with 4-5 BV of 80% ethanol.[19]

-

Self-Validation Checkpoint: Monitor the eluate using Thin Layer Chromatography (TLC) or analytical HPLC to confirm the presence of the target compounds.

-

-

Final Purification (High Purity):

Workflow Diagram

Caption: General workflow for the isolation of glucoisovitexin.

Analytical Characterization and Quantification

Accurate identification and quantification are critical for both research and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard.[20]

-

HPLC-MS/MS: This is the preferred method for quantification due to its high sensitivity and selectivity.[21][22][23] A reversed-phase C18 column is typically used.[22] The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, allows for the precise detection of the parent ion of glucoisovitexin and its specific fragment ions, ensuring accurate quantification even in complex matrices like plasma.[21][22]

-

Nuclear Magnetic Resonance (NMR): For absolute structural elucidation of a newly isolated compound, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are indispensable. These techniques provide detailed information about the carbon skeleton and the precise location of glycosidic linkages.

Pharmacological Significance and Mechanistic Insights

Glucoisovitexin and its aglycone, isovitexin, exhibit a range of pharmacological activities, primarily centered on their antioxidant and anti-inflammatory effects.[24][25][26]

Key Bioactivities

-

Antioxidant Activity: These flavonoids can directly scavenge free radicals. More importantly, they can upregulate the body's endogenous antioxidant systems.[27][28]

-

Anti-inflammatory Effects: They have been shown to inhibit the production of pro-inflammatory mediators.[29] This is often achieved by modulating key inflammatory signaling pathways like NF-κB and MAPK.[24][30]

Mechanism of Action: Nrf2/HO-1 Pathway Activation

A critical mechanism underlying the protective effects of many flavonoids, including isovitexin, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[24][31]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress or activators like glucoisovitexin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[24][31] These enzymes play a crucial role in cellular defense against oxidative damage and inflammation.[24]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Extracts and Flavonoids of Passiflora Species as Promising Anti-inflammatory and Antioxidant Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute and Chronic Effects of Green Oat (Avena sativa) Extract on Cognitive Function and Mood during a Laboratory Stressor in Healthy Adults: A Randomised, Double-Blind, Placebo-Controlled Study in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Avena sativa and Glycyrrhiza glabra Leaves Extracts on Immune Responses in Serum Cytokine and Liver Enzyme Levels in NIH Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of the Level of Heavy Metals in the Selected Cereals from Debre Markos Local Market, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Aflatoxins in Wheat Grains: Detection and Detoxification through Chemical, Physical, and Biological Means - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mycotoxins in Cereal-Based Products and Their Impacts on the Health of Humans, Livestock Animals and Pets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oat (Avena sativa) Extract against Oxidative Stress-Induced Apoptosis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro | MDPI [mdpi.com]

- 20. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Pharmacological Activities of Licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. phcog.com [phcog.com]

- 30. mdpi.com [mdpi.com]

- 31. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Glucoisovitexin in Vitex negundo

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unraveling the Molecular Architecture of a Key Bioactive Flavonoid

Vitex negundo, commonly known as the five-leaved chaste tree, has a long and storied history in traditional medicine across Asia and Africa.[1][2] Its therapeutic applications, ranging from anti-inflammatory and analgesic to anti-hyperglycemic and anticancer activities, are largely attributed to a rich arsenal of secondary metabolites.[1][3][4] Among these, the C-glycosylflavone glucoisovitexin stands out for its notable biological properties. This guide provides a comprehensive technical overview of the biosynthetic pathway of glucoisovitexin in Vitex negundo, synthesizing current knowledge and presenting a practical framework for its investigation. As we delve into the molecular intricacies of its formation, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological insights necessary to explore and harness the therapeutic potential of this fascinating compound.

The Central Framework: General Flavonoid Biosynthesis

The journey to glucoisovitexin begins with the well-conserved phenylpropanoid pathway, a fundamental route in higher plants for the synthesis of a vast array of phenolic compounds.[5][6] This pathway converts the amino acid phenylalanine into various intermediates, including the crucial precursor 4-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the pivotal enzyme chalcone synthase (CHS) . This reaction forms naringenin chalcone, which is subsequently isomerized to naringenin by chalcone isomerase (CHI) . Naringenin, a flavanone, represents a critical branch point from which various classes of flavonoids are derived.

The Genesis of a C-Glycosylflavone: The Path to Isovitexin

Glucoisovitexin is a diglycoside of the flavone apigenin. Its biosynthesis diverges from the general flavonoid pathway at the flavanone stage, leading to the formation of the C-glycosylflavone, isovitexin. This process involves a unique C-glycosylation event, where a glucose moiety is attached directly to the flavonoid skeleton via a carbon-carbon bond, a feature that imparts significant stability to the molecule.

The precise enzymatic steps leading to isovitexin in Vitex negundo are inferred from studies in other plant species. The flavanone naringenin is first converted to its 2-hydroxy derivative by a flavanone 2-hydroxylase (F2H) . This 2-hydroxynaringenin then serves as the substrate for a specific C-glucosyltransferase (CGT) . This enzyme utilizes UDP-glucose as the sugar donor to attach a glucose molecule to the C-6 position of the A-ring of the flavonoid, forming the C-glucoside of 2-hydroxynaringenin. Subsequent dehydration and aromatization of the C-ring yield the stable C-glycosylflavone, isovitexin (apigenin-6-C-glucoside).

The Final Adornment: O-Glycosylation to Yield Glucoisovitexin

The terminal and defining step in the biosynthesis of glucoisovitexin is the attachment of a second glucose molecule, this time via an O-glycosidic bond, to the initial C-linked glucose. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) , namely an isovitexin 2''-O-glucosyltransferase . This enzyme transfers a glucose moiety from UDP-glucose to the 2''-hydroxyl group of the C-linked glucose of isovitexin.

While this specific enzyme has not yet been isolated and characterized from Vitex negundo, its activity is strongly inferred by the presence of glucoisovitexin (isovitexin 2''-O-glucoside) in the plant. The identification and characterization of this UGT is a key research objective for fully elucidating the pathway and for potential metabolic engineering applications.

Sources

- 1. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]

- 2. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids extract from Vitex negundo inhibit autophagy by targeting PI3K/AKT/mTOR/p70S6K/ULK signaling cascade in cancerous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Analysis, GCMS Identification, and Estimation of Antioxidant Activity of Iraqi Vitex negundo L. [jmchemsci.com]

- 5. Integrative Metabolome and Transcriptome Analysis of Flavonoid Biosynthesis Genes in Broussonetia papyrifera Leaves From the Perspective of Sex Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Structural, Analytical, and Functional Distinction Between Isovitexin and Glucoisovitexin Glycosides

Executive Summary

This technical guide delineates the critical differences between Isovitexin (Apigenin-6-C-glucoside) and its O-glycosylated derivatives, specifically Glucoisovitexin (typically Isovitexin-2''-O-glucoside or Isovitexin-4'-O-glucoside). While often co-occurring in botanical sources like Passiflora species and Hordeum vulgare (barley), these compounds exhibit distinct physicochemical behaviors essential for drug development.

The core distinction lies in the glycosidic bond stability : Isovitexin possesses a non-hydrolyzable C-C bond, rendering it stable against acid/enzymatic hydrolysis, whereas Glucoisovitexin contains an additional, labile O-glycosidic bond. This structural variance dictates their mass spectrometric fragmentation, solubility profiles, and pharmacokinetic trajectories.

Chemical Architecture & Stability

The fundamental difference is not merely the addition of a sugar unit, but the nature of that attachment.

-

Isovitexin (C-Glycoside): The glucose moiety is attached directly to the C-6 position of the flavone A-ring via a C-C bond. This bond is resistant to acid hydrolysis and standard enzymatic cleavage.

-

Glucoisovitexin (C,O-Diglycoside): This is Isovitexin with a second glucose unit attached via an O-glycosidic bond.

Comparative Physicochemical Profile[3][4]

| Feature | Isovitexin | Glucoisovitexin (2''-O-isomer) |

| Molecular Formula | ||

| Molecular Weight | 432.38 g/mol | 594.52 g/mol |

| Glycosidic Linkage | C-C (Stable) | C-C (Core) + C-O-C (Labile) |

| Hydrolysis Resistance | High (Requires harsh oxidation) | Low (O-sugar cleaves easily) |

| Polarity | Moderate | High (Increased water solubility) |

Analytical Differentiation: Mass Spectrometry (LC-MS/MS)

For researchers, distinguishing these compounds relies heavily on their fragmentation patterns in tandem mass spectrometry (MS/MS). The stability of the C-bond vs. the O-bond creates a "fingerprint" difference.

Fragmentation Mechanics

-

Isovitexin: Does not lose the glucose moiety (162 Da) easily. Instead, the glucose ring breaks apart (cross-ring cleavage), leading to characteristic losses of 90 Da and 120 Da.

-

Glucoisovitexin: The O-linked glucose is loosely bound. The primary event is the loss of the terminal glucose (-162 Da), yielding the Isovitexin ion (

431), which then undergoes cross-ring cleavage.

MS/MS Decision Matrix (Negative Ion Mode)

| Compound | Precursor Ion | Primary Fragment | Secondary Fragment | Diagnostic Event |

| Isovitexin | Cross-ring cleavage of C-glucose. No loss of 162 Da. | |||

| Glucoisovitexin | Loss of 162 Da (O-glucose) to form aglycone-like core. |

Visualization: MS/MS Identification Workflow

Caption: Logical decision tree for differentiating Isovitexin from Glucoisovitexin using Electrospray Ionization (ESI) MS/MS fragmentation patterns.

Pharmacokinetics & Metabolic Pathway

In drug development, Glucoisovitexin acts effectively as a pro-drug for Isovitexin. The additional O-glucose increases solubility in the gastrointestinal tract, but bioavailability depends on the hydrolysis of this sugar.

Metabolic Conversion

-

Ingestion: Glucoisovitexin enters the small intestine.

-

Hydrolysis: Cytosolic

-glucosidases (LPH) or gut microbiota cleave the O-glycosidic bond. The C-glycosidic bond remains intact. -

Absorption: The resulting Isovitexin is absorbed.

-

Phase II Metabolism: Isovitexin undergoes glucuronidation or sulfation in the liver.

Caption: Pharmacokinetic activation pathway showing the conversion of Glucoisovitexin to the bioactive Isovitexin via enzymatic hydrolysis.

Extraction & Isolation Protocol

To isolate these compounds for reference standards or bioassays, a self-validating extraction protocol is required. This protocol uses Passiflora leaves, a rich source of both compounds.

Protocol: Targeted Fractionation

Objective: Separate Isovitexin (moderate polarity) from Glucoisovitexin (high polarity).

Reagents:

Step-by-Step Methodology:

-

Extraction:

-

Macerate dried Passiflora leaves in 70% Ethanol (1:10 w/v) for 60 mins at 60°C.

-

Why: 70% EtOH balances the extraction of both mono- and di-glycosides.

-

Filter and evaporate ethanol under vacuum to yield an aqueous residue.

-

-

Solid Phase Extraction (SPE) Fractionation:

-

Precondition C18 cartridge with MeOH followed by Water.

-

Load aqueous residue.

-

Wash 1 (Water): Removes sugars and organic acids.

-

Elution 1 (15% Methanol): Elutes highly polar Glucoisovitexins .

-

Elution 2 (40-50% Methanol): Elutes Isovitexin .

-

Validation: Spot fractions on TLC plates.[4] Glucoisovitexin will have a lower

value than Isovitexin in Ethyl Acetate:Formic Acid:Water systems.

-

-

Final Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (

, -

Mobile Phase: A (0.1% Formic Acid in Water), B (Acetonitrile).[3]

-

Gradient: 10-30% B over 30 mins. Glucoisovitexin elutes earlier (approx. 12-15 min) than Isovitexin (approx. 18-22 min).

-

Therapeutic Implications

Understanding the difference is critical for formulation:

-

Solubility: If the drug target requires high aqueous solubility for an IV formulation, Glucoisovitexin is the superior candidate, relying on in vivo hydrolysis for activation.

-

Potency: If the target is a surface receptor requiring the specific aglycone conformation, Isovitexin is preferred, as the extra sugar on Glucoisovitexin may sterically hinder receptor binding.

References

-

Mass Spectrometry Differentiation

- Title: Fragmentation study of isovitexin-2''-O-glucoside in neg

- Source: ResearchGate / Rapid Communic

-

URL:[Link]

-

Extraction Methodology

- Title: Optimization of microwave-assisted extraction of flavonoids

- Source: Intern

-

URL:[Link]

-

Pharmacokinetics & Bioactivity

-

Structural Characterization

- Title: Characterization and identification of the major flavonoids in Phyllostachys edulis leaf extract by UPLC–QTOF–MS/MS.

- Source: AKJournals.

-

URL:[Link]

Sources

The Multifaceted Bioactivity of Glucoisovitexin: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacological activities of glucoisovitexin, a C-glycosylflavone found in various medicinal plants. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on the antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer properties of this promising natural compound. The content is structured to provide not only a comprehensive review of its bioactivities but also practical, field-proven insights into the experimental methodologies used to elucidate these effects.

Introduction to Glucoisovitexin

Glucoisovitexin, a C-glycoside of apigenin, is a naturally occurring flavonoid found in various plant species, including Gentiana macrophylla and Secale cereale[1]. As a member of the flavonoid family, it has garnered significant interest for its wide array of pharmacological effects, which are attributed to its unique chemical structure[2][3]. This guide delves into the key bioactive properties of glucoisovitexin, providing a scientific foundation for its potential therapeutic applications.

Potent Antioxidant Capabilities

The antioxidant activity of flavonoids like glucoisovitexin is a cornerstone of their therapeutic potential, underpinning many of their other biological effects. This activity is primarily attributed to their ability to neutralize free radicals and chelate metal ions, thereby mitigating oxidative stress.[4][5]

Mechanisms of Antioxidant Action

Glucoisovitexin exerts its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of glucoisovitexin can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.

-

Metal Ion Chelation: By chelating transition metal ions such as iron and copper, glucoisovitexin can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.

-

Upregulation of Endogenous Antioxidant Enzymes: Glucoisovitexin can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which play a crucial role in the cellular defense against oxidative damage.[6]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of glucoisovitexin can be quantified using various in vitro assays. The table below summarizes typical assays and their principles.

| Assay Name | Principle | Typical Endpoint Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. | Increase in absorbance at ~593 nm.[7] |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | Area under the fluorescence decay curve. |

| Phosphomolybdenum Assay | Based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH. | Increase in absorbance at 695 nm.[7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the radical scavenging activity of glucoisovitexin.

Materials:

-

Glucoisovitexin (or plant extract containing it)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

-

Preparation of sample solutions: Prepare a series of dilutions of glucoisovitexin in methanol.

-

Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of glucoisovitexin solution or the positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Flavonoids, including glucoisovitexin, have demonstrated significant anti-inflammatory properties.[8] These effects are often mediated through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Glucoisovitexin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[10]

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that play critical roles in immunity and inflammation.[6][11] Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases.[11][12] The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[13] While direct evidence for glucoisovitexin is still emerging, related flavonoids have been shown to inhibit the JAK/STAT pathway, suggesting a similar mechanism for glucoisovitexin.[4][14]

Signaling Pathway Diagram: Anti-inflammatory Action of Glucoisovitexin

Caption: Glucoisovitexin's anti-inflammatory mechanism.

Anti-diabetic Properties: A Focus on Enzyme Inhibition

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. One therapeutic strategy for managing type 2 diabetes is to inhibit the enzymes responsible for carbohydrate digestion, thereby reducing postprandial glucose levels.[15][16]

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[15] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in the post-meal blood glucose spike.[17] Several studies have demonstrated that flavonoids, including those from plant extracts rich in glucoisovitexin, possess α-glucosidase inhibitory activity.[4][18]

Quantitative Analysis of α-Glucosidase Inhibition

| Compound/Extract | IC₅₀ (µg/mL) | Reference |

| Quercus phillyraeoides A. Grey extract | 9.88 ± 0.36 | [4] |

| Mallotus japonicus extract | 8.46 ± 0.30 | [4] |

| Fisetin | 4.099 × 10⁻⁴ mM | [18] |

| Acarbose (Control) | 117.20 | [16] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines a method for determining the α-glucosidase inhibitory activity of glucoisovitexin.[19]

Materials:

-

Glucoisovitexin

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (1 M)

-

96-well microplate

-

Microplate reader

-

Acarbose (positive control)

Procedure:

-

Preparation of solutions: a. Prepare a 2 U/mL solution of α-glucosidase in phosphate buffer. b. Prepare a 1 mM solution of pNPG in phosphate buffer. c. Prepare various concentrations of glucoisovitexin and acarbose in phosphate buffer.

-

Assay: a. In a 96-well plate, add 20 µL of the sample or control solution. b. Add 20 µL of the α-glucosidase solution and incubate at 37°C for 5 minutes. c. Initiate the reaction by adding 20 µL of the pNPG solution.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate.

-

Measurement: Measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Neuroprotective Potential: Activating Cellular Defense Mechanisms

Neurodegenerative diseases are often associated with oxidative stress and inflammation in the central nervous system. Phytochemicals with antioxidant and anti-inflammatory properties are therefore of great interest for their neuroprotective potential.[20]

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[9] This leads to the upregulation of antioxidant enzymes and other protective proteins. Several natural compounds have been shown to exert their neuroprotective effects by activating the Nrf2 pathway.[5][21] While direct studies on glucoisovitexin are limited, its structural similarity to other Nrf2-activating flavonoids suggests a similar mechanism of action.

Workflow Diagram: Investigating Nrf2 Activation by Glucoisovitexin

Caption: Experimental workflow for studying Nrf2 activation.

Anti-cancer Activity: Inducing Programmed Cell Death

The ability to selectively induce apoptosis (programmed cell death) in cancer cells is a key characteristic of many chemotherapeutic agents.[2] Flavonoids have been extensively studied for their anti-cancer properties, which are often mediated through the induction of apoptosis and cell cycle arrest.[22]

Induction of Apoptosis in Cancer Cells

Apoptosis is a tightly regulated process that eliminates unwanted or damaged cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Glucoisovitexin and related flavonoids have been shown to induce apoptosis in various cancer cell lines through the modulation of key apoptotic proteins, such as caspases, and by affecting the balance of pro-apoptotic and anti-apoptotic proteins.[23]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effect of a compound on cancer cells is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of the cell population.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) of Related Flavonoids | Reference |

| HTB-26 | Breast Cancer (aggressive) | 10 - 50 | [19] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [19] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [19] |

| MCF-7 | Breast Cancer | PBTDG: 1.48, Sorafenib: 4.45 | [21] |

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol describes a common method for detecting apoptosis using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Glucoisovitexin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Seed the cancer cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of glucoisovitexin for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting and Staining: a. Harvest the cells by trypsinization and wash with cold PBS. b. Resuspend the cells in 1X binding buffer. c. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Summary and Future Perspectives

Glucoisovitexin has demonstrated a remarkable spectrum of bioactive properties in preclinical studies, positioning it as a promising candidate for the development of novel therapeutic agents. Its potent antioxidant and anti-inflammatory activities are central to its beneficial effects in various disease models. Furthermore, its ability to inhibit key digestive enzymes and induce apoptosis in cancer cells highlights its potential in the management of diabetes and cancer.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by glucoisovitexin is crucial. This includes more direct investigations into its effects on the JAK/STAT and Nrf2 pathways.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of glucoisovitexin in animal models of various diseases.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the preclinical findings into tangible therapeutic benefits for human health.[22]

The continued exploration of glucoisovitexin's bioactivities holds significant promise for the development of new and effective treatments for a range of chronic and debilitating diseases.

References

-

In Vitro Evaluation of Antioxidant and α-Glucosidase Inhibitory Assay of Several Tropical and Subtropical Plants. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews, 54, 36-46. [Link]

-

Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer. (2023). Signal Transduction and Targeted Therapy, 8(1), 199. [Link]

-

JAK STAT Signaling Pathway: Regulation. (2019, February 24). YouTube. [Link]

-

A Determination of Potential α-Glucosidase Inhibitors from Azuki Beans (Vigna angularis). (n.d.). MDPI. Retrieved January 30, 2024, from [Link]

-

Induction of Apoptosis by Gluconasturtiin-Isothiocyanate (GNST-ITC) in Human Hepatocarcinoma HepG2 Cells and Human Breast Adenocarcinoma MCF-7 Cells. (2020). Molecules, 25(11), 2686. [Link]

-

Neuronal activity regulates astrocytic Nrf2 signaling. (2015). Proceedings of the National Academy of Sciences, 112(30), E4120-E4128. [Link]

-

An exploratory clinical study of β-glucan combined with camrelizumab and SOX chemotherapy as first-line treatment for advanced gastric adenocarcinoma. (2024). Frontiers in Immunology, 15, 1448485. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Glucoisovitexin. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

-

An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation. (2022). Nutrients, 14(19), 4139. [Link]

-

A review on the pharmacological effects of vitexin and isovitexin. (2016). Fitoterapia, 115, 74-85. [Link]

-

JAK STAT Signaling Pathway. (2017, September 5). YouTube. [Link]

-

Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2022). Antioxidants, 11(2), 213. [Link]

-

Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. (2018). Molecules, 23(6), 1363. [Link]

-

Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. (2021). Frontiers in Pharmacology, 12, 718536. [Link]

-

A Short Review on Glucogallin and its Pharmacological Activities. (2022). Current Pharmaceutical Design, 28(27), 2217-2227. [Link]

-

Review on in vivo and in vitro methods evaluation of antioxidant activity. (2011). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 26-42. [Link]

-

In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. (2020). Frontiers in Pharmacology, 11, 583. [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Retrieved January 30, 2024, from [Link]

-

Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives. (2022). Frontiers in Molecular Biosciences, 8, 808945. [Link]

-

Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. (2013). Journal of Biomedicine and Biotechnology, 2013, 1-6. [Link]

-

IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. (2021). Molecules, 26(11), 3197. [Link]

-

NCT05946941: A Study to Evaluate the Efficacy and Safety of Deucravacitinib in Adults With Active Sjögren's Syndrome. (n.d.). ClinicalTrials.gov. Retrieved January 30, 2024, from [Link]

-

The antioxidant glutathione. (2023). Vitamins and Hormones, 121, 1-25. [Link]

-

Methodology for In-Vitro Evaluation of Antioxidant Properties. (2022). International Journal of Pharmaceutical Research and Applications, 7(2), 999-1010. [Link]

-

The JAK/STAT signaling pathway: from bench to clinic. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-26. [Link]

-

Modulation of Oxidative Stress, Inflammation, and Apoptosis and Restoration of Sirt1/Nrf2/HO-1 Signaling by Diosmin Protect Against Diabetes-Induced Testicular Damage in Rats. (2021). Antioxidants, 10(11), 1774. [Link]

-

Immunity: CNIC scientists uncover a novel mechanism involved in inflammation resolution. (2026, January 28). News-Medical.net. [Link]

-

A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing). (2019, March 26). YouTube. [Link]

Sources

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation [frontiersin.org]

- 7. Neuronal activity regulates astrocytic Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies | MDPI [mdpi.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 22. An exploratory clinical study of β-glucan combined with camrelizumab and SOX chemotherapy as first-line treatment for advanced gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to Glucoisovitexin: A C-Glycosyl Flavone of Growing Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the ever-evolving landscape of natural product chemistry and pharmacology, C-glycosyl flavones stand out for their remarkable stability and diverse biological activities. This guide focuses on a particularly compelling member of this class: glucoisovitexin. As a Senior Application Scientist, my objective is to provide an in-depth technical resource that not only outlines the fundamental properties and classification of glucoisovitexin but also delves into the practical methodologies for its study and the mechanistic underpinnings of its biological effects. This document is designed to be a dynamic tool, empowering researchers to confidently explore the therapeutic potential of this fascinating molecule.

Introduction to Glucoisovitexin and the World of C-Glycosyl Flavones

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 skeleton.[1] Their biological functions are vast, ranging from pigmentation in plants to offering antioxidant and anti-inflammatory benefits in humans. A significant portion of flavonoids in nature exist as glycosides, where a sugar moiety is attached to the flavonoid backbone. These are typically O-glycosides, where the sugar is linked via an oxygen atom.

In contrast, glucoisovitexin belongs to a more specialized group known as C-glycosyl flavones. In these compounds, the sugar is directly attached to the flavonoid nucleus through a carbon-carbon bond, most commonly at the C-6 or C-8 position.[2] This C-C bond confers a notable resistance to acidic and enzymatic hydrolysis, a characteristic that enhances their bioavailability and metabolic stability compared to their O-glycosidic counterparts.[3]

Glucoisovitexin, specifically, is a glycoside of isovitexin, which is apigenin-6-C-glucoside. In glucoisovitexin, an additional glucose molecule is attached to the first glucose moiety, forming a disaccharide chain. The precise linkage is at the 2'' position of the initial glucose, leading to its full chemical name: isovitexin-2''-O-glucoside.[3][4] This compound has been identified in various plant species, including those of the Passiflora genus, and is gaining attention for its potential therapeutic properties.[5][6][7]

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of glucoisovitexin rely on a combination of spectroscopic techniques.

Chemical Structure

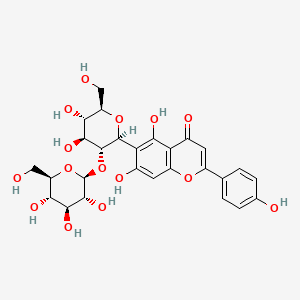

Glucoisovitexin is formally known as 6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one.[8] Its molecular formula is C27H30O15, with a molecular weight of approximately 594.5 g/mol .[8]

// Flavone Core R1 [pos="0,1!", label="O"]; R2 [pos="1,1.5!", label=""]; R3 [pos="2,1.5!", label=""]; R4 [pos="2.5,0.75!", label="O"]; R5 [pos="2,-0!", label=""]; R6 [pos="1,-0!", label=""]; R1 -- R2 -- R3 -- R4 -- R5 -- R6 -- R1;

R3 -- R7 [pos="3,2.25!", label=""]; R7 -- R8 [pos="4,2.25!", label=""]; R8 -- R9 [pos="4.5,1.5!", label="OH"]; R8 -- R4;

R5 -- R10 [pos="2.5,-0.75!", label="O"]; R10 -- R11 [pos="3.5,-0.75!", label="OH"];

R6 -- R12 [pos="0.5,-0.75!", label="OH"];

// Phenyl Group R2 -- R13 [pos="0.5,2.25!", label=""]; R13 -- R14 [pos="-0.5,2.25!", label=""]; R14 -- R15 [pos="-1,1.5!", label=""]; R15 -- R16 [pos="-0.5,0.75!", label=""]; R16 -- R1;

R14 -- R17 [pos="-1.25,3!", label="OH"];

// C-Glycosyl Moiety R15 -- R18 [pos="-2,1.5!", label="C-Glycosyl Moiety"]; R18 [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: General structure of a C-glycosyl flavone.Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of complex natural products like glucoisovitexin.

-

¹H NMR: The ¹H NMR spectrum reveals key information about the proton environment. For isovitexin-2''-O-glucoside, the anomeric proton of the C-glycosidically linked glucose typically appears as a doublet. The presence of a singlet for H-8 confirms the C-glycosylation at the C-6 position.[3]

-

¹³C NMR: The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom, allowing for the definitive assignment of the flavonoid backbone and the sugar moieties.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is particularly important for confirming the C-C linkage between the anomeric carbon of the first glucose and the C-6 of the apigenin core, as well as the O-glycosidic bond between the two glucose units.[3]

| ¹H NMR Chemical Shifts (ppm) for Isovitexin-2''-O-glucoside | ¹³C NMR Chemical Shifts (ppm) for Isovitexin-2''-O-glucoside |

| H-3: ~6.8 | C-2: ~164 |

| H-8: ~6.5 | C-3: ~103 |

| H-2', 6': ~7.9 (d) | C-4: ~182 |

| H-3', 5': ~6.9 (d) | C-5: ~161 |

| H-1'': ~4.6 (d) | C-6: ~109 |

| (Data inferred from related structures) | (Data inferred from related structures) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For glucoisovitexin, electrospray ionization (ESI) is a common technique. The fragmentation pattern in MS/MS experiments is characteristic of C-glycosyl flavones and can be used to determine the nature and position of the sugar moieties. The loss of water molecules and cross-ring cleavages of the sugar units are typical fragmentation pathways.

Biosynthesis of Glucoisovitexin

The biosynthesis of C-glycosyl flavones is a multi-step enzymatic process that begins with the general flavonoid pathway.

-

Flavanone Formation: The process starts with the synthesis of a flavanone, such as naringenin, from p-coumaroyl-CoA and malonyl-CoA.

-

Hydroxylation: A key step in the biosynthesis of many C-glycosylflavones is the hydroxylation of the flavanone at the 2-position to form a 2-hydroxyflavanone.[9]

-

C-Glycosylation: A C-glycosyltransferase (CGT) then catalyzes the attachment of a glucose moiety from UDP-glucose to the C-6 position of the 2-hydroxyflavanone.[9][10]

-

Dehydration: The resulting 2-hydroxyflavanone-C-glucoside undergoes dehydration to form the stable flavone-C-glucoside, isovitexin.

-

O-Glycosylation: Finally, a specific O-glycosyltransferase (OGT) transfers a second glucose molecule to the 2''-hydroxyl group of the C-linked glucose of isovitexin, yielding glucoisovitexin (isovitexin-2''-O-glucoside).

Caption: Simplified biosynthesis pathway of glucoisovitexin.

Experimental Protocols: A Guide to Isolation and Characterization

The successful study of glucoisovitexin hinges on robust and reproducible experimental protocols. The following outlines a general workflow for the extraction, isolation, and characterization of glucoisovitexin, with a focus on Passiflora edulis as a potential source.

Extraction

Objective: To efficiently extract a broad range of flavonoids, including glucoisovitexin, from the plant material.

Protocol:

-

Sample Preparation: Air-dry the leaves of Passiflora edulis at room temperature and grind them into a fine powder.[11]

-

Solvent Extraction:

-

Macerate the powdered plant material in 80% methanol or ethanol at room temperature with occasional shaking for 24-48 hours. The choice of a hydroalcoholic solvent is crucial for extracting a wide range of polar and moderately polar compounds.

-

Alternatively, use hot water (infusion) for a more polar extraction, which has also been shown to be effective for C-glycosylflavones from Passiflora.[11]

-

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid degradation of the flavonoids.

Fractionation and Purification

Objective: To isolate glucoisovitexin from the crude extract.

Protocol:

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Glucoisovitexin, being a polar glycoside, is expected to be enriched in the n-butanol fraction.[11]

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a suitable stationary phase, such as Sephadex LH-20 or silica gel.[11]

-

Elute the column with a gradient of solvents, for example, from chloroform to methanol, to separate the compounds based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing glucoisovitexin using preparative HPLC with a C18 column.

-

A typical mobile phase would be a gradient of water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector at a wavelength where flavonoids absorb strongly (e.g., 270 nm and 340 nm).

-

Collect the peak corresponding to glucoisovitexin.

-

Caption: General workflow for the isolation of glucoisovitexin.

Biological Activities and Mechanisms of Action

While research on glucoisovitexin is still emerging, the known biological activities of its parent compound, isovitexin, provide a strong indication of its therapeutic potential.

Anti-inflammatory Activity

Isovitexin has demonstrated significant anti-inflammatory effects.[1][12] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] The underlying mechanisms are believed to involve the downregulation of key inflammatory signaling pathways:

-

NF-κB Pathway: Isovitexin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1]

-

MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.[1]

Antioxidant Activity

The antioxidant properties of isovitexin and related C-glycosyl flavones are well-documented.[13][14] They can act as antioxidants through several mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups on the flavonoid backbone can donate hydrogen atoms to neutralize free radicals.[14]

-

Upregulation of Antioxidant Enzymes: Isovitexin has been shown to activate the Nrf2/HO-1 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1.

Caption: Hypothesized signaling pathways modulated by glucoisovitexin.

Future Directions and Conclusion

Glucoisovitexin represents a promising frontier in natural product research. Its enhanced stability as a C-glycosyl flavone, combined with the potent biological activities of its aglycone, makes it a compelling candidate for further investigation in drug discovery and development. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To fully understand the therapeutic potential of glucoisovitexin, detailed studies on its absorption, distribution, metabolism, and excretion are necessary.

-

In-depth Mechanistic Studies: While the activities of isovitexin provide a strong foundation, specific in vitro and in vivo studies are needed to elucidate the precise mechanisms of action of glucoisovitexin.

-

Exploration of Other Therapeutic Areas: The anti-inflammatory and antioxidant properties of glucoisovitexin suggest its potential in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

References

- Zucolotto, S. M., et al. (2012). Bioassay-Guided Isolation of Anti-Inflammatory C-Glucosylflavones from Passiflora edulis. Planta Medica, 78(15), 1647-1650.

- Zucolotto, S. M., et al. (2012). Bioassay-guided isolation of anti-inflammatory C-glucosylflavones from Passiflora edulis. Planta Medica, 78(15), 1647-1650.

- Chimichi, S., et al. (2001). Isolation and Characterization of an Unknown Flavonoid in Dry Extracts from Passiflora incarnata.

- Gao, L., et al. (2021). Isolation and Characterization of isovitexin an anti - inflammatory compound from the leaves of Dalbergia hancie. Chemical Research and Technology.

- Dong, C., et al. (2025). Isovitexin: A Promising Active Compound Found in Nature's Bounty. Journal of Agricultural and Food Chemistry.

- Zucolotto, S. M., et al. (2012). Bioassay-Guided Isolation of Anti-Inflammatory C-Glucosylflavones from Passiflora edulis. Planta Medica, 78(15), 1647-1650.

-

PubChem. (n.d.). isovitexin 2''-O-glucoside. National Center for Biotechnology Information. Retrieved from [Link]

- Xiao, J., et al. (2020). Dissection of the general two-step di-C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants. Proceedings of the National Academy of Sciences, 117(48), 30838-30847.

- Rauter, A. P., et al. (2007). C-Glycosylflavonoids: Identification, Bioactivity and Synthesis.

- Brazier-Hicks, M., et al. (2009). CYP93G2 is a flavanone 2-hydroxylase required for C-glycosylflavone biosynthesis in rice. The Plant Cell, 21(10), 3244-3257.

- Auger, C., et al. (2025). New anti-inflammatory mechanism of glucocorticoids uncovered. Trends in Endocrinology & Metabolism, 36(2), 99-101.

- Martinez-Mayorga, K., et al. (2021). Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation. The Journal of Organic Chemistry, 86(22), 15897-15907.

-

Dr Matt & Dr Mike. (2018, February 8). Glucocorticoids - Anti-Inflammation, Mechanism of Action [Video]. YouTube. [Link]

- An, X., et al. (2023). Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention. Foods, 12(15), 2893.

- WO2018142284A1 - Flavonoid compositions and related methods. (2018).

- Nocentini, G., & Ronchetti, S. (2016). Molecular and Cellular Mechanisms Responsible for the Anti-inflammatory and Immunosuppressive Effects of Glucocorticoids. In Obgyn Key.

- Martinez-Mayorga, K., et al. (2021). Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation. The Journal of Organic Chemistry, 86(22), 15897-15907.

- Jiang, H., et al. (2016). Flavones: From Biosynthesis to Health Benefits. Plants, 5(2), 27.

- Abu-Reidah, I. M., et al. (2021). Complete Genome Sequence of an Isolate of Passiflora chlorosis virus from Passion Fruit (Passiflora edulis Sims). Microbiology Resource Announcements, 10(12), e00133-21.

- Prokopov, V., et al. (2021). Acylated Flavonoids from Cucumis sativus Inhibit the Activity of Human Pancreatic Lipase.

- Rauter, A. P., et al. (2007). C-Glycosylflavonoids: Identification, Bioactivity and Synthesis.

- Lee, W., et al. (2017). Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Molecular Sciences, 18(11), 2344.

- Gothai, S., et al. (2021). Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications.

- Zhang, J., et al. (2022).

- Brazier-Hicks, M., et al. (2012). Metabolic engineering of the flavone-C-glycoside pathway using polyprotein technology. Metabolic Engineering, 14(5), 545-553.

-

PubChem. (n.d.). Glucoisovitexin. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Isovitexin: A Promising Active Compound Found in Nature's Bounty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2018142284A1 - Flavonoid compositions and related methods - Google Patents [patents.google.com]

- 4. isovitexin 2''-O-glucoside | C27H30O15 | CID 185995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102285949B - Method for extracting chrysin from passiflora edulis fruit residue obtained after juicing - Google Patents [patents.google.com]

- 6. Isolation and characterization of a myo-inositol-1-phosphate synthase gene from yellow passion fruit (Passiflora edulis f. flavicarpa) expressed during seed development and environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative Isolation of Piceatannol Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dissection of the general two-step di-C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glucoisovitexin: Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoisovitexin, a C-glycosylflavone, is a naturally occurring flavonoid found in various plant species. As a derivative of isovitexin, it is characterized by an additional glucose molecule attached to the isovitexin core. This modification significantly influences its physicochemical properties and biological activities, making it a compound of increasing interest in phytochemical and pharmacological research. This guide provides a comprehensive overview of the physical and chemical properties of glucoisovitexin, alongside its notable biological activities and the methodologies for its study.

Physicochemical Properties

The unique structural features of glucoisovitexin, particularly the presence of multiple hydroxyl groups and the C-glycosidic bond, dictate its physical and chemical behavior.

Structure and Identification

Glucoisovitexin, with the chemical formula C₂₇H₃₀O₁₅, consists of an apigenin flavonoid skeleton C-glycosidically linked to a glucose moiety, which is further glycosylated.[1] Its structure confers a high degree of polarity.

-

IUPAC Name: 6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]

-

CAS Number: 60767-80-8[1]

-

Molecular Weight: 594.5 g/mol [1]

Caption: 2D structure of Glucoisovitexin.

Solubility and Stability

The solubility of flavonoids is crucial for their absorption and bioavailability. Due to its polyphenolic nature and glycosylation, glucoisovitexin exhibits the following solubility profile:

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₅ | [1] |

| Molecular Weight | 594.5 g/mol | [1] |

| XLogP3-AA | -1.4 | [1] |

| Hydrogen Bond Donor Count | 10 | [1] |

| Hydrogen Bond Acceptor Count | 15 | [1] |

| Rotatable Bond Count | 6 | [1] |

The negative XLogP3-AA value indicates a high degree of hydrophilicity.[1] Generally, flavonoids like glucoisovitexin are sparingly soluble in water and more soluble in polar organic solvents. The solubility in ethanol/water mixtures is dependent on the solute's hydrophobicity and the ethanol concentration.[2] For practical laboratory work, solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are commonly used to dissolve glucoisovitexin.[3][4]

The stability of glucoisovitexin is influenced by factors such as pH, temperature, and light. Flavonoids are generally susceptible to degradation under alkaline conditions, high temperatures, and exposure to UV light.[5] It is recommended to store solutions of glucoisovitexin in a cool, dark place and to use freshly prepared solutions for experiments.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the isolation and structural elucidation of glucoisovitexin.

Isolation and Purification

The isolation of glucoisovitexin from plant material typically involves the following workflow:

Caption: General workflow for the isolation of glucoisovitexin.

Detailed Protocol: Extraction and Preliminary Purification [6][7][8]

-

Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.

-

Defatting: Extract the powdered material with a non-polar solvent like n-hexane to remove lipids and chlorophyll.

-

Maceration/Soxhlet Extraction: Extract the defatted material with a polar solvent such as methanol or ethanol.[6]

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography using adsorbents like silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate fractions based on polarity.

-

Final Purification: Purify the glucoisovitexin-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[9]

Spectroscopic Analysis

1. UV-Vis Spectroscopy:

UV-Vis spectroscopy is a fundamental technique for the initial identification of flavonoids. In methanol or ethanol, flavones typically exhibit two major absorption bands. For glucoisovitexin, these bands are expected in the ranges of 240-285 nm (Band II, corresponding to the A-ring) and 300-400 nm (Band I, corresponding to the B-ring).[10][11] The exact λmax values can be influenced by the solvent used.[12]

2. Mass Spectrometry (MS):

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of glucoisovitexin.[13][14][15] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[16][17] The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight. Tandem MS (MS/MS) experiments can provide structural information by revealing characteristic fragmentation patterns of the glycosidic bonds and the flavonoid core.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of glucoisovitexin.[18][19]

-